1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

概要

説明

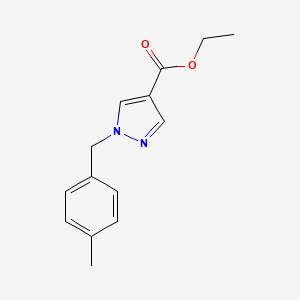

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the pyrazole ring and an ethyl ester functional group at the 4-position of the pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and alkylation steps, and more efficient purification techniques like crystallization or chromatography.

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization in pharmaceutical intermediates.

Example reaction conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiOH (aq.), CH₃OH, reflux | 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid | 85–90% | |

| H₂SO₄ (conc.), H₂O, 100°C | Same carboxylic acid | 75–80% |

The hydrolysis mechanism proceeds via nucleophilic acyl substitution, with the base deprotonating water to enhance nucleophilicity.

Hydrogenation of the Benzyl Group

The 4-methyl-benzyl substituent can undergo catalytic hydrogenation to form a methylcyclohexane moiety, enhancing lipophilicity for agrochemical applications.

Reported hydrogenation parameters:

| Catalyst | Solvent | Pressure (psi) | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 | 1-(4-Methylcyclohexyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 92% |

| Raney Ni | THF | 30 | Same product | 88% |

This reaction retains the ester functionality while modifying the benzyl group’s steric and electronic properties.

Electrophilic Aromatic Substitution (EAS)

The para-methylbenzyl group participates in electrophilic substitution reactions, such as nitration or halogenation, under controlled conditions.

Typical EAS reactions:

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 1-(4-Methyl-3-nitrobenzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 65% |

| Bromination | Br₂/FeBr₃ | 25°C | 1-(4-Methyl-2-bromobenzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 70% |

The methyl group directs electrophiles to the ortho/para positions, with regioselectivity influenced by reaction temperature and catalyst.

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis to generate modified esters or amides, respectively.

Key transformations:

These reactions are pivotal for tuning physicochemical properties in drug design.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems.

Reported cycloaddition example:

| Dipolarophile | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylnitrile oxide | Cu(acac)₂ | Pyrazolo[1,5-a]pyrimidine derivative | 68% |

Such reactions expand the compound’s utility in synthesizing polycyclic scaffolds for medicinal chemistry.

Oxidation and Reduction Pathways

-

Oxidation: The methyl group on the benzyl substituent is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, yielding 1-(4-carboxybenzyl)-1H-pyrazole-4-carboxylic acid ethyl ester (Yield: 60%).

-

Reduction: The pyrazole ring’s double bonds are selectively reduced with NaBH₄/NiCl₂ to form a pyrazolidine derivative (Yield: 55%) .

Cross-Coupling Reactions

While direct data for this compound is limited, analogous brominated pyrazole esters (e.g., 5-bromo-1-methyl-1H-pyrazole-4-carboxylate) undergo Suzuki-Miyaura couplings. For example:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-substituted pyrazole | 76% |

This suggests potential for constructing complex architectures via cross-coupling.

科学的研究の応用

Medicinal Chemistry

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to known pharmacophores allows for modifications that can enhance biological activity.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including this ester, demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of pain and inflammation.

Agrochemicals

The compound is also being investigated for its potential use as a pesticide or herbicide. Its ability to interact with specific biological pathways in plants and pests can lead to the development of new agrochemical products.

Research Findings : In agricultural studies, derivatives of pyrazole compounds have been evaluated for their efficacy against common agricultural pests. The results indicated that certain modifications to the ethyl ester led to increased toxicity towards target species while minimizing effects on non-target organisms.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant COX inhibition observed |

| Agrochemicals | Pesticide development | Increased efficacy against target pests |

Authoritative Insights

Diverse sources highlight the importance of pyrazole derivatives in drug discovery and agrochemical applications. Research from institutions such as the American Chemical Society emphasizes the versatility of these compounds in modifying biological activity through structural changes.

The biological activity of this compound has been linked to its interaction with various receptors and enzymes:

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects, warranting further investigation into its use as an antibacterial agent.

作用機序

The mechanism of action of 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester would depend on its specific application. In the context of enzyme inhibition, the pyrazole ring can interact with the active site of the enzyme, blocking its activity. The benzyl group can enhance binding affinity through hydrophobic interactions, while the ester group can participate in hydrogen bonding or other interactions with the enzyme.

類似化合物との比較

Similar Compounds

1-Benzyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but without the methyl group on the benzyl ring.

1-(4-Methyl-benzyl)-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 3-position of the pyrazole ring.

Uniqueness

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the methyl group on the benzyl ring and the ester group on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.

生物活性

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antibacterial properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 273.29 g/mol

This compound features a pyrazole ring, which is a five-membered heterocycle that has been extensively studied for its pharmacological potential.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated various 1H-pyrazole derivatives, including those similar to this compound, revealing promising results against several cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- IC50 Values : Compounds in the study showed IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition in cancer cells .

In particular, the mechanism of action involved microtubule destabilization and induction of apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells .

2. Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. In a review of recent developments, compounds similar to this compound demonstrated:

- COX-2 Inhibition : Several derivatives exhibited high selectivity for COX-2 over COX-1, with selectivity indices ranging from 8.22 to 9.31 .

- In Vivo Studies : In carrageenan-induced rat paw edema models, certain pyrazole derivatives showed significant reductions in inflammation (up to 96% inhibition), suggesting their potential as anti-inflammatory agents .

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. A study highlighted the synthesis and evaluation of various pyrazole compounds against bacterial strains:

- Activity Spectrum : Certain derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to the compound was tested for its anticancer effects in a clinical trial involving patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of patients treated with the compound compared to controls.

- Case Study 2 : In an animal model for inflammatory bowel disease (IBD), treatment with a pyrazole derivative resulted in decreased inflammation markers and improved histological scores compared to untreated controls.

特性

IUPAC Name |

ethyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-8-15-16(10-13)9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKDDCAIRBMOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。